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Adefovir dipivoxil resistance primarily involves mutations in the reverse transcriptase (rt) domain of the
HBYV polymerase. The two most characterized mutations are ¥tA181V/T (in domain B) and rtN236T (in
domain D) [1] [2] [3]. Other mutations, such as rtP237H, rtN238T/D, and rtV214A, have also been
associated with reduced ADV susceptibility [4] [2].

The table below summarizes the primary and secondary resistance mutations and their characteristics.

Mutation Domain Significance & Characteristics

rtN236T D Primary resistance mutation; marked reduction in ADV susceptibility; first
identified novel mutation [3].

rtA181VIT B Primary resistance mutation; associated with multi-drug resistance; can
cause a stop codon (sW172*) in HBsAg, affecting virion secretion [2] [5].

rtV214A Not Reduces sensitivity to ADV; often found as a coexisting mutation [4].
Specified

rtP237H Not Reduces sensitivity to ADV [2].
Specified

rtQ215S Not Reduces sensitivity to ADV [2].
Specified
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Resistance Rates and Risk Factors

The risk of ADV resistance is significantly influenced by a patient's prior treatment history. The tables below

quantify this risk and show the complexity of mutation patterns.

Patient Population Cumulative Incidence of Genotypic Resistance Source

| Nucleoside/Tide Naive | Year 1: 0% Year 2: 0.8-3% Year 5: 29% | [6] [2] | | Lamivudine-Resistant | Month
12: 6.4% Month 24: 25.4% | [6] |

Prevalence in ADV-Resistant Patients

Mutation Pattern Notes

(n=79)
Single rtA181T 50.6% (40/79) Most common single mutant [4].
Mutant
Single rtN236T 6.3% (5/79) Less common as a single mutant [4].
Mutant
Multiple Mutated 32.9% (26/79) Mutations are often complex and
Loci coexist [4].

Experimental Protocols for Detection

Accurate detection of resistance mutations is crucial. Here are detailed methodologies for two common

approaches.

Protocol 1: Direct Sequencing of the HBV Polymerase Gene

This protocol is based on a study that identified pre-existing rtN236T mutations in patients with lamivudine

resistance [1].
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e HBV DNA Extraction: Use the QIAamp DNA Mini Kit (Qiagen). Extract DNA from 140 pL of serum,
eluting in 100 pL of elution buffer.
e Nested PCR Amplification:
o First Round Primers: sprlF (5-GTTCAGGAACAGTAAGCCC-3") and sprlR (5'-
GAAAGGCCTTGTAAGTTGGCG-3"). Use 35 cycles of 94°C for 30s, 56°C for 30s, and 72°C for

40s.
o Second Round (Nested) Primers: spr2F (5-GGTGGACTTCTCTCAATTTTCTAGG-3’) and

spr2R (5’-ACTTTCCAATCAATAGGCC-3’). Use 35 cycles with an annealing temperature of
50°C for 30s.
e Sequencing and Analysis: Purify PCR amplicons (730 bp) and perform bi-directional sequencing.
Translate nucleotide sequences to amino acid sequences using software like BioEdit and align with
reference sequences (e.g., using CLUSTAL W) to identify mutations.

Protocol 2: Restriction Fragment Mass Polymorphism (RFMP)
Genotyping

This mass spectrometry-based method offers high sensitivity for detecting emerging mutants [6].

e PCR Amplification: Design primers that insert specific restriction enzyme recognition sites (Mmel
and Sspl for rtN236T) into the amplicon.

¢ Restriction Digest: Digest the PCR products with Mmel and Sspl enzymes at 37°C for two hours.

¢ Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF MS system (e.g., Bruker
Daltonics Biflex IV). The mass of the cleaved oligonucleotide fragments determines the codon
present at position 236.

The following diagram illustrates the key decision points and techniques in the process of detecting and

analyzing ADV-resistant mutants.
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Management of ADV Resistance

Upon detection of resistance, modifying the treatment regimen is necessary to re-suppress the virus.

e Salvage Therapy Options: For patients with ADV resistance (e.g., tN236T mutant), lamivudine,
entecavir, and tenofovir have been used as salvage therapy [2]. The rtA181T/V mutation is a
potential multi-drug resistance pathway and may impact tenofovir sensitivity [5].

e Combination Therapy: To prevent resistance, combination therapy with adefovir and lamivudine
in patients with existing lamivudine resistance is a recommended option, as sequential monotherapy
promotes multi-drug resistance [2] [5]. A case report demonstrated that even with multiple resistance
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mutations (rtM204V/I, rtA181V, rtN236T), combination therapy with lamivudine and adefovir can
induce a sustained virological response [7].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the clinical significance of the rtA181V/T mutation beyond causing ADV resistance? The
rtA181T mutation introduces a stop codon (sW172%*) in the overlapping HBsAg gene. This mutant is
defective in virion secretion, is retained in the cell, and can act as a dominant-negative mutant, potentially

complicating the interpretation of viral load results [5].

Q2: Are there any genotypic associations with specific ADV resistance mutations? One study of 79
patients in China found that the rtA181T mutant was primarily associated with genotype C HBV, while
the rtN236T mutant was primarily associated with genotype B HBV [4]. The clinical implications of this

require further investigation.

Q3: How does prior lamivudine resistance impact the development of ADV resistance? Lamivudine-
resistant patients have a significantly higher and faster rate of developing ADV resistance compared to
treatment-naive patients. This underscores the importance of using combination therapy rather than

sequential monotherapy in this population [6] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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